molecular formula C13H7BrO B123733 2-Bromo-9-fluorenone CAS No. 3096-56-8

2-Bromo-9-fluorenone

Cat. No.: B123733
CAS No.: 3096-56-8
M. Wt: 259.1 g/mol
InChI Key: MTCARZDHUIEYMB-UHFFFAOYSA-N
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Description

2-Bromo-9-fluorenone is a brominated derivative of 9-fluorenone, characterized by the presence of a bromine atom at the second position of the fluorenone structure. This compound is known for its light yellow to orange crystalline appearance and is primarily used as an intermediate in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-fluorenone typically involves the bromination of 9-fluorenone. One common method includes the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out by mixing 9-fluorenone, a phase transfer catalyst (such as fourteen alkyl trimethyl ammonium chloride), and ammonium bromide in an aqueous solution. The mixture is heated to 75°C, and potassium bromate is added in portions. The reaction continues for several hours, followed by filtration and drying to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9-fluorenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-9-fluorenone serves as a crucial intermediate in synthesizing complex organic molecules. It is particularly valuable in creating functional materials for various applications, including:

  • Polymers : Used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives, enhancing the properties of these polymers for optoelectronic applications.
  • Drug Development : Investigated for potential use in synthesizing antimalarial drugs and other pharmaceuticals.

Material Science

The compound plays a significant role in developing advanced materials:

  • Organic Light-Emitting Diodes (OLEDs) : Used as an intermediate in OLED production, contributing to the development of efficient light-emitting materials.
  • Liquid Crystals : Acts as a key component in synthesizing liquid crystal materials, which are essential for display technologies.

Biological Applications

Research indicates that this compound exhibits various biological activities:

  • Fluorescent Probes : Employed in developing fluorescent markers for biological imaging.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of fluorenone derivatives, including this compound. The results indicated that certain modifications could enhance their efficacy against biofilm-forming bacteria.

CompoundTarget BacteriaActivity Level
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineStaphylococcus aureusComparable to streptomycin
Various fluorenone derivativesEscherichia coliModerate to high

This study highlights the potential of this compound derivatives as effective antimicrobial agents.

Case Study 2: Material Science Innovations

Research into the synthesis of novel hole transport materials for organic solar cells has utilized this compound. For example, its incorporation into N,N-bis(9,9-dimethylfluorene)-substituted compounds has shown promise in improving charge transport properties.

Mechanism of Action

The mechanism of action of 2-Bromo-9-fluorenone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the carbonyl group can participate in various redox reactions. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .

Comparison with Similar Compounds

  • 2,7-Dibromo-9-fluorenone
  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Bromo-4-fluoroanisole
  • 9-Bromophenanthrene

Comparison: 2-Bromo-9-fluorenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated fluorenones. For instance, 2,7-Dibromo-9-fluorenone has two bromine atoms, leading to different reactivity and applications. Similarly, 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-4-fluoroanisole have different functional groups, affecting their chemical behavior and uses .

Biological Activity

2-Bromo-9-fluorenone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (C₁₃H₇BrO) features a bromine atom at the 2-position of the fluorene ring and a ketone functional group at the 9-position. Its molecular structure is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, derivatives synthesized from 9-fluorenone have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine exhibited high docking scores in molecular modeling studies aimed at bacterial proteins, indicating strong potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

CompoundTarget BacteriaActivity Level
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineStaphylococcus aureusComparable to streptomycin
Various fluorenone derivativesEscherichia coli, Pseudomonas aeruginosaModerate to high

Antiproliferative Effects

The antiproliferative effects of this compound have also been investigated. Certain derivatives have exhibited cytotoxicity against cancer cell lines, functioning as type I topoisomerase inhibitors. This mechanism is crucial for developing new anticancer therapies. Structural modifications, such as varying alkyl chain lengths, have been shown to enhance antiproliferative activity significantly .

Table 2: Antiproliferative Activity of Fluorenone Derivatives

CompoundCell Line TestedIC₅₀ (µM)
Tilorone analoguesVarious cancer cell lines10 - 50
2,7-diamidofluorenonesMCF-7 (breast cancer)12

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting cellular integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorenone derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorenone derivatives assessed their efficacy against biofilm-forming bacteria. The results indicated that specific modifications enhanced their ability to penetrate biofilms, which are notoriously difficult to treat with conventional antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The study revealed that compounds with longer alkyl chains exhibited improved efficacy compared to their shorter counterparts, suggesting that structural optimization can lead to more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-9-fluorenone, and how can reaction yields be improved?

  • Methodological Answer : A common synthesis involves Friedel-Crafts acylation or bromination of fluorenone derivatives. For example, this compound can be synthesized via bromination of 9-fluorenone using bromine in the presence of a Lewis acid catalyst. Evidence from a spiro-derivative synthesis shows that reacting this compound with phenol and methanesulfonic acid at 150°C under inert atmosphere yields 60% product . To optimize yields, researchers should explore solvent polarity, catalyst loading (e.g., FeBr₃ vs. AlCl₃), and temperature gradients. Characterization via melting point analysis (146–148°C) and HPLC purity verification is critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as an irritant (Xi hazard symbol) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin). Safety protocols include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage: Keep in sealed containers away from oxidizers and ignition sources .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point Analysis : Compare observed mp (146–148°C) with literature values .
  • Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at the 2-position (e.g., deshielded carbonyl carbon at ~190 ppm) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95% .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing carbonyl group and bromine atom make it a suitable substrate for Suzuki-Miyaura or Ullmann couplings. Researchers should:

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance coupling efficiency.
  • Monitor steric effects: The 2-bromo substituent may hinder reactivity compared to 9-fluorenone derivatives. Compare kinetic data from GC-MS or in situ FTIR .
  • Computational studies (DFT) can predict regioselectivity in polycyclic product formation .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. lower values) may arise from:

  • Reaction Conditions : Variations in solvent purity (e.g., anhydrous CH₂Cl₂ vs. technical grade) or inert atmosphere integrity .
  • Byproduct Formation : Use LC-MS to identify side products (e.g., di-brominated species or oxidation byproducts).
  • Reproducibility : Document detailed protocols (e.g., stirring rate, cooling methods) and validate with control experiments .

Q. How can this compound be utilized in designing organic semiconductors or optoelectronic materials?

  • Methodological Answer : The planar fluorenone core and bromine’s leaving-group capability enable:

  • Polymer Synthesis : Incorporate into conjugated polymers via Heck coupling for OLED applications. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap analysis) .
  • Spirocyclic Systems : React with bifunctional nucleophiles (e.g., diols) to form spiro[fluorene-9,9′-xanthene] derivatives. Optimize thermal stability (TGA) and crystallinity (XRD) .

Q. Data Analysis and Interpretation

Q. What analytical approaches differentiate degradation products of this compound under thermal stress?

  • Methodological Answer :

  • TGA-MS : Monitor mass loss at elevated temperatures (e.g., >200°C) and identify volatile fragments (e.g., CO or HBr evolution) .
  • Stability Studies : Store samples under accelerated aging conditions (40°C/75% RH) and track purity decay via HPLC .
  • Mechanistic Probes : Use isotopic labeling (e.g., ²H/¹³C) to trace degradation pathways .

Properties

IUPAC Name

2-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCARZDHUIEYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352403
Record name 2-Bromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-56-8
Record name 2-Bromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-9H-fluoren-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9.8 g (40 mmol) of 2-bromofluorene, 40 mL of pyridine, and 1.5 mL of tetrabutylammonium hydroxide (1.0 mol/1 methanol solution) were put into a 200 mL three-neck flask. This solution was stirred under air at room temperature for 24 hours. After completion of a reaction, 40 m/L of glacial acetic acid was added to the reaction solution and stirred for 1 hour. Then, the reaction solution was washed with water and a water layer was extracted with ethyl acetate. The extracted solution and an organic layer were combined and washed with saturated saline, and then dried with magnesium sulfate. After drying, this mixture was subjected to suction filtration, and a filtrate was concentrated. When an obtained solid was recrystallized with ethanol, 7.9 g of a yellow, powdery solid of 2-bromo-9-fluorenone that was a target matter was obtained with the yield of 76%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-9-fluorenone
2-Bromo-9-fluorenone
2-Bromo-9-fluorenone
2-Bromo-9-fluorenone
2-Bromo-9-fluorenone
2-Bromo-9-fluorenone

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